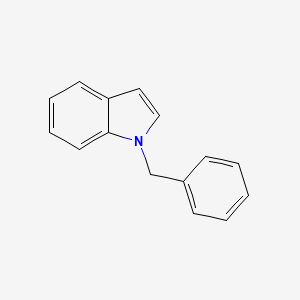

1-benzyl-1H-indole

Description

The exact mass of the compound 1-Benzylindole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93216. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZQOCCEDXRQJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187435 | |

| Record name | 1-Benzylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3377-71-7 | |

| Record name | 1-Benzylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3377-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3377-71-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BENZYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y89G35QC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-benzyl-1H-indole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-benzyl-1H-indole via the N-alkylation of indole with benzyl bromide. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core chemical principles, details critical reaction parameters, and presents a robust, high-yield experimental protocol. The narrative emphasizes the causality behind procedural choices, offering insights into reaction optimization, troubleshooting, and characterization. The guide includes a detailed, validated laboratory procedure, visual diagrams of the reaction mechanism and workflow, and a curated list of authoritative references to support the presented science.

Introduction and Strategic Context

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] The functionalization of the indole nitrogen (N-1 position) is a critical synthetic step that significantly modulates a molecule's pharmacological profile, including its binding affinity, selectivity, and metabolic stability.[2] The synthesis of this compound is a foundational example of N-alkylation, a key transformation for creating diverse libraries of indole derivatives for drug discovery.[3][4]

This guide focuses on the direct N-alkylation of indole with benzyl bromide, a widely adopted, efficient, and scalable method. We will explore the mechanistic underpinnings of this SN2 reaction, dissect the critical role of bases and solvents, and provide a detailed, step-by-step protocol that has been validated for its high yield and reliability.[5]

Reaction Principle and Mechanism

The N-alkylation of indole with benzyl bromide is a classic two-step nucleophilic substitution reaction (SN2).

Step 1: Deprotonation. The reaction is initiated by the deprotonation of the indole nitrogen. The N-H proton of indole has a pKa of approximately 17, making it weakly acidic but readily removable by a strong base.[6] This acid-base reaction generates a highly nucleophilic indolide anion, which is resonance-stabilized.

Step 2: Nucleophilic Attack. The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic methylene carbon of benzyl bromide. This concerted SN2 displacement expels the bromide ion as a leaving group, forming the new nitrogen-carbon bond and yielding the final product, this compound.[2][6]

The overall transformation is depicted below.

Caption: The N-alkylation mechanism: Deprotonation followed by SN2 displacement.

Critical Parameters and Rationale for Optimization

The success and selectivity of the N-alkylation hinge on the careful selection of the base, solvent, and temperature. These parameters directly influence the reaction rate and minimize potential side reactions, most notably C-3 alkylation.

Choice of Base

A sufficiently strong base is required to quantitatively deprotonate the indole nitrogen. Incomplete deprotonation can leave neutral indole molecules in solution, which can undergo electrophilic attack by benzyl bromide at the electron-rich C-3 position, leading to an undesired side product.[1]

-

Strong Bases (Recommended): Potassium hydroxide (KOH) and sodium hydride (NaH) are highly effective and commonly used.[5][7] They ensure near-complete formation of the indolide anion, maximizing the yield of the N-alkylated product. Yields using these strong bases are typically high, ranging from 85% to 97%.[5][7]

-

Weaker Bases: Bases like potassium carbonate (K₂CO₃) can also be used, often requiring higher temperatures or longer reaction times to achieve comparable results.[8][9]

Role of the Solvent

The solvent system is arguably the most critical factor for ensuring high selectivity for N-alkylation over C-alkylation.

-

Polar Aprotic Solvents (Recommended): Solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are the preferred choice.[5][7][10] These solvents excel at solvating the cation (K⁺ or Na⁺) of the base but poorly solvate the indolide anion. This "naked" anion is highly nucleophilic and reactive, strongly favoring the kinetically and thermodynamically preferred attack at the nitrogen atom.[1]

-

Ethereal Solvents: Solvents like tetrahydrofuran (THF) can be used but may result in lower N/C selectivity due to the poorer solubility of the indolide salt, potentially leading to mixtures of products.[1][10]

Temperature Control

The N-benzylation reaction is exothermic, particularly upon the addition of benzyl bromide.[5]

-

Initial Deprotonation: This step is often performed at room temperature or cooled to 0 °C to ensure controlled deprotonation.[2]

-

Alkylation Step: While the reaction proceeds readily at room temperature, gentle cooling (e.g., with a water bath) may be necessary during the addition of benzyl bromide to moderate the exotherm.[5] In some systems, heating to higher temperatures (e.g., 80 °C) has been shown to decisively favor N-alkylation by overcoming the kinetic barrier for reaction at the nitrogen position.[1]

Validated Experimental Protocol: KOH/DMSO Method

The following protocol is adapted from a reliable and high-yield procedure published in Organic Syntheses, a trusted source for independently verified chemical methods.[5] This method is robust, scalable, and consistently delivers high yields of the desired product.

Reagent and Equipment Summary

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mol) | Quantity | Notes |

| Indole | 117.15 | 0.100 | 11.7 g | Commercial grade is suitable. |

| Potassium Hydroxide (KOH) | 56.11 | ~0.400 | 26.0 g | Use freshly crushed 86% pellets. |

| Benzyl Bromide | 171.04 | 0.200 | 34.2 g (23.6 mL) | Reagent grade is suitable. |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | 200 mL | Anhydrous grade is not required. |

| Diethyl Ether | 74.12 | - | ~300 mL | For extraction. |

| Water | 18.02 | - | ~350 mL | For work-up. |

| Calcium Chloride | 110.98 | - | As needed | Drying agent. |

Step-by-Step Procedure

-

Reaction Setup: In a 500-mL Erlenmeyer flask equipped with a magnetic stir bar, add dimethyl sulfoxide (200 mL) followed by freshly crushed potassium hydroxide (26.0 g).

-

Base Dissolution: Stir the mixture at room temperature for 5-10 minutes.

-

Indole Addition: Add indole (11.7 g) to the stirring suspension.

-

Deprotonation: Continue stirring at room temperature for 45 minutes. The mixture will become warm and the color may change.

-

Alkylation: Add benzyl bromide (34.2 g) in one portion. An ice-water bath can be used to moderate the initial exothermic reaction.

-

Reaction Completion: Stir the reaction mixture for an additional 45 minutes at room temperature.

-

Quenching: Dilute the reaction mixture by pouring it into 200 mL of water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL portions).

-

Washing: Wash each ethereal extract sequentially with water (3 x 50 mL portions) to remove residual DMSO and KOH.

-

Drying and Concentration: Combine the washed ether layers and dry over anhydrous calcium chloride. Filter off the drying agent and remove the solvent using a rotary evaporator.

-

Purification: The crude product is a mixture of 1-benzylindole and excess benzyl bromide. Remove the excess benzyl bromide via vacuum distillation. The product, 1-benzylindole , is then distilled under high vacuum, collecting the fraction at 133–138 °C (0.3 mm Hg) . The purified product crystallizes upon cooling.

-

Recrystallization (Optional): The solid product can be further purified by recrystallization from ethanol to yield colorless crystals with a melting point of 42–43 °C .

Expected Yield: 17.5–18.4 g (85–89%). Yields as high as 97% have been reported.[5]

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and purification of this compound.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N | [11] |

| Molecular Weight | 207.27 g/mol | [11] |

| Boiling Point | 133–138 °C @ 0.3 mmHg | [5] |

| Melting Point | 42–43 °C | [5] |

| ¹H NMR (CDCl₃) | δ 5.21 (s, 2H, -CH₂-), 6.52 (d, 1H), 7.0–7.4 (m, 9H), 7.5–7.7 (m, 1H) | [5] |

| ¹³C NMR (CDCl₃) | Expected peaks around δ 50.1 (CH₂), 101.4, 109.8, 119.5, 121.2, 122.1, 126.1, 127.0, 127.8, 128.9, 129.0, 136.6, 137.4 | [12][13] |

| IR Spectroscopy | Characteristic peaks for C-H (aromatic, aliphatic), C=C (aromatic), C-N stretching. | [14] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete deprotonation.- Insufficient reaction time.- Loss of product during work-up. | - Ensure base is fresh and potent.- Increase reaction time or consider gentle heating.- Perform extractions carefully and ensure complete phase separation. |

| Significant Starting Material Remains | - Inactive base.- Insufficient amount of benzyl bromide. | - Use fresh, high-quality KOH or NaH.- Check stoichiometry; ensure at least 1 equivalent of alkylating agent is used (the cited protocol uses a 2-fold excess).[5] |

| Presence of C-3 Alkylated Byproduct | - Incomplete deprotonation.- Use of a less-polar solvent (e.g., THF). | - Ensure a strong base and sufficient time for deprotonation before adding benzyl bromide.- Use a polar aprotic solvent like DMSO or DMF to favor N-alkylation.[1][10] |

| Difficulty in Purification | - Incomplete removal of DMSO.- Co-distillation of product and benzyl bromide. | - Ensure thorough washing of the organic layer with water during work-up.- Use a fractionating column or perform careful distillation under high vacuum to separate components with different boiling points. |

Alternative Methodologies: Phase-Transfer Catalysis

For laboratories seeking greener and alternative synthetic routes, Phase-Transfer Catalysis (PTC) offers a compelling option. This method involves using a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate) to shuttle the indolide anion from an aqueous or solid phase (containing a base like NaOH) into an organic phase (containing the benzyl bromide).[15][16] This approach can obviate the need for anhydrous or polar aprotic solvents, allowing the reaction to proceed in less hazardous solvents like benzene or toluene with high yields (78-98%).[15][17]

Safety Considerations

-

Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethyl Sulfoxide (DMSO): Can enhance the absorption of other chemicals through the skin. Wear gloves and handle with care.

-

Benzyl Bromide: Lachrymator (causes tearing) and is corrosive and toxic. Handle only in a well-ventilated chemical fume hood.

-

Diethyl Ether: Extremely flammable. Ensure all operations are performed away from ignition sources.

A thorough risk assessment should be conducted before performing this procedure.

References

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions [mdpi.com]

- 13. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide - International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 15. The use of phase-transfer catalysis for the N-alkylation of indole. [sfera.unife.it]

- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]

- 17. Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole [journal.ecust.edu.cn]

physicochemical properties of 1-benzyl-1H-indole

An In-depth Technical Guide to the Physicochemical Properties of 1-benzyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a significant heterocyclic compound that serves as a cornerstone in the fields of medicinal chemistry and materials science. As a derivative of indole, the structure is characterized by a benzyl group attached to the nitrogen atom of the indole ring. This modification not only alters the fundamental physicochemical properties of the parent indole but also provides a versatile scaffold for synthesizing a diverse array of biologically active molecules. The addition of the benzyl group often enhances lipophilicity, influencing the compound's interaction with biological targets and its pharmacokinetic profile.[1]

Derivatives of the 1-benzyl-indole core have demonstrated a wide spectrum of pharmacological activities, including potential as tyrosinase inhibitors, anticancer agents, and anti-inflammatory drugs.[2][3][4][5] A comprehensive understanding of the core is therefore paramount for any researcher aiming to design and develop novel therapeutics based on this privileged scaffold. This guide offers an in-depth exploration of these properties, supported by experimental protocols and an analysis of their relevance in a drug development context.

Core Physicochemical & Molecular Properties

The foundational step in characterizing any lead compound is to establish its fundamental physicochemical properties. These parameters govern a molecule's behavior in both chemical and biological systems, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

General Properties

The key identifying and physical properties of this compound are summarized below. The molecule is a solid at room temperature, crystallizing upon cooling from its molten state.[6]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃N | [7][8][9] |

| Molecular Weight | 207.27 g/mol | [7][8] |

| CAS Number | 3377-71-7 | [7][9] |

| Appearance | Crystalline Solid | [6] |

| Melting Point | 42–43 °C | [6] |

| Boiling Point | 133–138 °C (at 0.3 mmHg) | [6] |

Solubility Profile & Lipophilicity

A compound's solubility and lipophilicity are critical determinants of its suitability as a drug candidate.

-

Aqueous Solubility : this compound is reported to be insoluble in water.[10] This is a direct consequence of its molecular structure, which is dominated by the large, nonpolar aromatic surfaces of the indole and benzyl rings. This inherent lipophilicity is a common feature of N-benzyl indole derivatives and presents a significant challenge in drug development, often leading to poor oral bioavailability.[4]

-

Organic Solubility : The compound is soluble in various organic solvents, including diethyl ether and dimethyl sulfoxide (DMSO), which are commonly used during its synthesis and extraction.[6]

-

Lipophilicity (LogP) : The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (n-octanol) and aqueous phase. A higher LogP indicates greater lipophilicity. The calculated LogP for this compound is approximately 4.3 , confirming its highly lipophilic nature.[7][10]

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of this compound. The following data represent the characteristic spectral signature of the molecule.

| Technique | Key Data and Interpretation |

| ¹H NMR | In CDCl₃, the spectrum exhibits a characteristic singlet for the benzylic protons (CH₂) at ~5.21 ppm. A doublet at ~6.52 ppm corresponds to the C3-H of the indole ring. The remaining aromatic protons from both the indole and benzyl rings appear as a complex multiplet between 7.0 and 7.7 ppm.[6] |

| ¹³C NMR | Standard analysis would reveal distinct signals for the benzylic carbon alongside the aromatic carbons of the two ring systems. Public databases like PubChem can be consulted for spectral data.[7] |

| IR Spectroscopy | The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and aliphatic (benzylic CH₂) groups, as well as C=C stretching bands associated with the aromatic rings.[7] |

| Mass Spectrometry | Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight, with the molecular ion peak (M⁺) expected at m/z 207.[7] |

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a straightforward and high-yielding N-alkylation reaction. This procedure is robust and widely utilized in synthetic chemistry.

Synthetic Workflow

The process involves the deprotonation of indole followed by a nucleophilic substitution with benzyl bromide.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure published in Organic Syntheses, which ensures high reliability and reproducibility.[6]

Materials and Reagents:

-

Indole (1.0 eq)

-

Potassium Hydroxide (KOH) pellets, crushed (4.0 eq)

-

Benzyl Bromide (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Calcium Chloride (anhydrous)

Procedure:

-

Setup: Charge a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar with 200 mL of DMSO and 26.0 g of crushed KOH pellets.

-

Deprotonation: Stir the mixture at room temperature for 5 minutes. Add 11.7 g of indole to the flask. Continue stirring for 45 minutes to ensure complete formation of the indolyl anion.

-

Alkylation: Add 34.2 g of benzyl bromide to the reaction mixture. An ice-water bath can be used to moderate the initial exothermic reaction. Stir for an additional 45 minutes.[6]

-

Workup: Dilute the reaction mixture with 200 mL of water. Transfer the mixture to a separatory funnel and extract three times with 100-mL portions of diethyl ether.

-

Washing: Wash each ether layer sequentially with three 50-mL portions of water to remove residual DMSO and salts.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous calcium chloride. Remove the diethyl ether using a rotary evaporator.

-

Purification: Distill the residue under reduced pressure (approx. 15 mm) to remove excess benzyl bromide. The final product, this compound, is then distilled at a boiling point of 133–138 °C (0.3 mm), yielding 17.5–18.4 g (85–89%).[6] The distillate crystallizes upon cooling.

Causality Behind Experimental Choices:

-

Solvent: DMSO is an ideal polar aprotic solvent that effectively solvates the potassium cation while leaving the indolyl anion relatively "naked" and highly nucleophilic.[11][12]

-

Base: A strong base like KOH is required to deprotonate the indole nitrogen (pKa ≈ 17), which is only weakly acidic.[11][12]

-

Purification: The multi-step washing and distillation process is critical for removing unreacted starting materials and the high-boiling DMSO solvent to yield a product of high purity.

Relevance and Applications in Drug Development

The are not just academic data points; they are critical parameters that guide its application in medicinal chemistry.

Caption: Role of this compound in medicinal chemistry.

The high lipophilicity conferred by the benzyl group can enhance a molecule's ability to cross cellular membranes, a desirable trait for targeting intracellular proteins. However, this same property often results in poor aqueous solubility, which can severely limit oral bioavailability and complicate formulation.[4] Drug development professionals must therefore employ strategic modifications to the core scaffold—such as the addition of polar functional groups—to strike a balance between permeability and solubility.

The 1-benzyl-indole framework has proven to be a highly productive starting point for discovering potent therapeutics. For example, further substitution on this scaffold has led to the development of submicromolar inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[4] Similarly, derivatives have been synthesized and evaluated for potent antimicrobial and anticancer activities, demonstrating the platform's versatility.[3]

Conclusion

This compound is a compound of significant interest, characterized by its high lipophilicity, poor aqueous solubility, and well-defined spectroscopic signature. Its synthesis is efficient and scalable, making it a readily accessible building block for chemical exploration. For researchers in drug discovery, the 1-benzyl-indole scaffold represents a "privileged structure"—a molecular framework that is a recurring motif in successful therapeutic agents. A thorough understanding of its core physicochemical properties is the essential first step in harnessing its full potential to create the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 3. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-BENZYLINDOLE | 3377-71-7 [amp.chemicalbook.com]

- 9. vibrantpharma.com [vibrantpharma.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Title: A Methodical Approach to Unveiling the Therapeutic Potential of 1-Benzyl-1H-Indole Derivatives: A Guide to Biological Activity Screening

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 1-Benzyl-1H-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1] The strategic addition of a benzyl group at the N-1 position of the indole ring is a common and highly effective modification. This substitution not only blocks the N-H bond, preventing unwanted metabolic degradation, but also significantly enhances lipophilicity, which can improve membrane permeability and cell uptake. Furthermore, the benzyl moiety provides a versatile handle for synthetic modification, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[2]

Derivatives of the this compound class have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties.[3][4][5][6] This guide, written from the perspective of a Senior Application Scientist, eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven framework for the systematic biological evaluation of novel this compound derivatives. Our objective is to move beyond simple procedural lists to explain the causality behind experimental choices, enabling researchers to design and execute robust, self-validating screening campaigns that effectively identify and characterize promising new therapeutic leads.

Chapter 1: Foundational Chemistry: Synthesis and Library Design

The journey of discovery begins with the molecule itself. A rational synthetic approach is paramount for generating the chemical matter needed for screening. The most prevalent and reliable route to this compound derivatives is the N-alkylation of a suitable indole precursor.[7][8]

Core Synthesis Protocol: N-Benzylation of the Indole Ring

The fundamental transformation involves the deprotonation of the indole nitrogen followed by nucleophilic attack on a benzyl halide. The choice of reagents is critical for achieving high yields and purity.

-

Rationale for Base Selection: A strong base is required to efficiently deprotonate the indole nitrogen (pKa ≈ 17). Sodium hydride (NaH) is highly effective, forming an irreversible sodium salt and liberating hydrogen gas.[7] Alternatively, bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be used, often requiring slightly elevated temperatures to drive the reaction to completion.[8] The choice often depends on substrate tolerance and desired reaction kinetics.

-

Rationale for Solvent Selection: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred.[7][8] These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the resulting indole anion, thereby accelerating the rate of the Sₙ2 reaction with the benzyl halide.

Step-by-Step N-Benzylation Protocol:

-

Preparation: To a stirred solution of the starting indole (1.0 eq) in anhydrous DMF (approx. 0.5 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

-

Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution typically indicates complete deprotonation.

-

Alkylation: Cool the reaction mixture back to 0 °C and add the desired substituted benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound derivatives.

Chapter 2: The Screening Cascade: A Tiered Strategy for Hit Identification

A tiered screening approach is the most efficient method for evaluating a library of new chemical entities. This strategy prioritizes resources by using broad, high-throughput assays in the initial phase to identify general bioactivity, followed by progressively more complex and specific assays to characterize the most promising "hits."

Caption: A logical, tiered cascade for efficient biological activity screening.

Tier 1: Primary Screening

The goal of Tier 1 is to cast a wide net. Assays should be robust, cost-effective, and readily adaptable to a 96- or 384-well plate format. A single, high concentration (e.g., 10-50 µM) is typically used to identify any significant biological response.

-

Anticancer Cytotoxicity Screening: To assess the potential of the compounds to kill or inhibit the growth of cancer cells. The MTT assay is a reliable, colorimetric method for this purpose.[9][10]

-

Antimicrobial Screening: To determine activity against a representative panel of pathogenic bacteria and fungi. A broth microdilution assay to find the Minimum Inhibitory Concentration (MIC) is the gold standard.[11][12]

-

Antioxidant Screening: To evaluate the radical-scavenging potential of the compounds. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and straightforward method.[5][13]

Tier 2: Hit Validation and Potency Determination

Compounds that show significant activity (e.g., >50% inhibition in a primary assay) are designated as "hits" and advance to Tier 2. The focus here is on confirming the activity and quantifying its potency.

-

Dose-Response Analysis: Hits are tested across a range of concentrations (typically using a serial dilution) to determine the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). This provides a quantitative measure of potency.

-

Selectivity Profiling: To begin assessing therapeutic potential, it is crucial to determine if the compound's effect is selective. For anticancer hits, this involves testing cytotoxicity against non-cancerous cell lines. For antimicrobial hits, testing against commensal flora can provide initial selectivity data.

Tier 3: Mechanism of Action (MoA) Elucidation

Validated, potent hits from Tier 2 are investigated further to understand how they exert their biological effect.

-

Target-Based Assays: If prior knowledge suggests a likely target (e.g., tyrosinase, DHFR, EGFR kinase), specific enzyme inhibition assays are performed.[14][15]

-

In Silico Studies: Molecular docking can be used to predict how a compound might bind to a known protein target, generating hypotheses about the MoA and guiding further synthetic optimization.[2][16]

-

Cellular Pathway Analysis: For anticancer agents, assays for apoptosis, cell cycle arrest, or inhibition of specific signaling pathways can provide deeper mechanistic insight.[1][10]

Chapter 3: Core Experimental Protocols

The trustworthiness of screening data is built upon meticulously executed, well-controlled experiments. The following are detailed, self-validating protocols for key primary assays.

Protocol: Anticancer Cytotoxicity (MTT Assay)

Principle: This colorimetric assay measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into an insoluble purple formazan, the amount of which is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (e.g., Cisplatin or Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Antimicrobial Susceptibility (Broth Microdilution MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][17]

Methodology:

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of each test compound in the broth, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculation: Add an equal volume of the prepared microbial inoculum to each well.

-

Controls: Include a "sterility control" (broth only), a "growth control" (broth + inoculum), and a "positive control" with a known antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Data Acquisition: Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: Antioxidant Potential (DPPH Radical Scavenging Assay)

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[5][13]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds (dissolved in methanol).

-

Initiation: Add 100 µL of the methanolic DPPH solution to each well.

-

Controls: Include a "blank" (methanol only) and a "positive control" (e.g., Ascorbic Acid or Trolox).

-

Incubation: Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm.

-

Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined.

Chapter 4: Data Interpretation and Structure-Activity Relationships (SAR)

Raw data from screening assays must be translated into actionable knowledge. This involves careful analysis and the initial exploration of Structure-Activity Relationships (SAR).

Quantitative Data Summary

All quantitative endpoint data, such as IC₅₀ and MIC values, should be summarized in clear, structured tables for easy comparison across the compound library.

Table 1: Example Anticancer Activity Data for a Series of this compound Derivatives

| Compound ID | R¹ Substituent | R² Substituent | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |

|---|---|---|---|---|

| IND-01 | H | H | 25.4 | >50 |

| IND-02 | 4-Cl | H | 8.2 | 15.1 |

| IND-03 | 4-OCH₃ | H | 31.7 | >50 |

| IND-04 | 4-Cl | 5-NO₂ | 1.5 | 4.3 |

| Cisplatin | - | - | 13.2 | 9.8 |

Table 2: Example Antimicrobial Activity Data

| Compound ID | R¹ Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|---|---|

| IND-01 | H | 64 | >128 | 128 |

| IND-02 | 4-Cl | 16 | 64 | 32 |

| IND-05 | 2,4-diCl | 8 | 32 | 16 |

| Ciprofloxacin | - | 1 | 0.5 | - |

| Fluconazole | - | - | - | 4 |

Preliminary SAR Analysis

From the example data above, preliminary SAR insights can be drawn:

-

Anticancer Activity: The addition of an electron-withdrawing group (4-Cl) on the benzyl ring (IND-02 vs. IND-01) improves activity. A further electron-withdrawing group (5-NO₂) on the indole core dramatically enhances potency (IND-04 vs. IND-02). An electron-donating group (4-OCH₃) is detrimental to activity (IND-03).

-

Antimicrobial Activity: Increasing the halogenation on the benzyl ring appears to correlate with increased antimicrobial potency (IND-05 vs. IND-02 vs. IND-01).

These initial observations are critical for guiding the design of the next generation of compounds in a medicinal chemistry program.

Chapter 5: In Silico Target Exploration

When a validated hit emerges without a clear molecular target, in silico methods like molecular docking can provide powerful, testable hypotheses.[14][15]

Rationale: Molecular docking algorithms predict the preferred orientation and binding affinity of a ligand when bound to the active site of a protein. By docking a potent this compound derivative against a panel of cancer- or infection-relevant targets (e.g., kinases, polymerases, metabolic enzymes), one can identify which protein provides the most favorable predicted binding energy and interaction profile.

Caption: A streamlined workflow for in silico molecular docking studies.

A successful docking study can reveal key interactions—such as hydrogen bonds, pi-stacking, or hydrophobic contacts—between the ligand and specific amino acid residues in the protein's active site. This information is invaluable, as it not only suggests a putative MoA but also provides a structural basis for the observed SAR, guiding future rational drug design.

Conclusion and Future Outlook

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and proven record of diverse biological activities make it an attractive starting point for drug discovery campaigns. By employing a systematic and logical screening cascade, from broad primary assays to specific mechanistic studies, researchers can efficiently navigate the complexities of hit identification and validation. The integration of robust, well-controlled experimental protocols with modern in silico techniques provides a powerful paradigm for unlocking the full therapeutic potential of this privileged chemical class. The insights gained from such a methodical approach will undoubtedly fuel the development of the next generation of indole-based medicines.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

fundamental reactivity of the N-benzylated indole ring

An In-Depth Technical Guide to the Fundamental Reactivity of the N-Benzylated Indole Ring

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of heterocyclic chemistry, renowned as a "privileged scaffold" in medicinal chemistry and natural products. The strategic modification of the indole nitrogen, particularly through benzylation, is a critical operation in multi-step synthesis. The N-benzyl group serves not only as a robust protecting group but also fundamentally alters the electronic and steric landscape of the indole ring, unlocking unique reactivity patterns. This guide provides an in-depth analysis of the core reactivity of N-benzylindole, designed for researchers, chemists, and drug development professionals. We will explore the causality behind its distinct behavior in electrophilic aromatic substitution, its propensity for regioselective metalation, and its utility in modern cross-coupling methodologies, supported by field-proven protocols and mechanistic insights.

Introduction: The N-Benzyl Group's Influence on the Indole Core

The indole ring is an electron-rich aromatic system where the nitrogen's lone pair of electrons participates in the π-system, significantly increasing the nucleophilicity of the pyrrole moiety. In an unsubstituted indole, electrophilic attack overwhelmingly favors the C3 position, as this pathway preserves the aromaticity of the benzene ring in the resulting cationic intermediate (the "arenium" ion).

The introduction of an N-benzyl group accomplishes two primary objectives:

-

Protection and Stability: It replaces the acidic N-H proton, rendering the molecule inert to bases and preventing undesired N-alkylation or N-acylation side reactions. The benzyl group is stable under a wide range of conditions, yet can be removed when necessary.[1][2]

-

Electronic Modulation: The benzyl group is generally considered to be weakly electron-donating, which can further enhance the electron density of the indole ring system, thereby activating it towards electrophilic attack.[3]

This guide dissects the practical consequences of these modifications, moving from classical electrophilic substitutions to modern, directed functionalization strategies.

Electrophilic Aromatic Substitution: Reinforcing C3 Regioselectivity

The N-benzyl group reinforces the inherent preference for electrophilic attack at the C3 position. The increased electron density and the absence of N-H reactivity make for clean and high-yielding transformations.

Mechanism: The Path of Least Resistance

Electrophilic attack on the N-benzylindole ring proceeds via the formation of a resonance-stabilized cationic intermediate. Attack at C3 is kinetically favored because the positive charge can be delocalized over the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring.

References

Whitepaper: A Guide to the Definitive Spectroscopic Characterization of 1-Benzyl-1H-indole

Abstract This technical guide provides a comprehensive analysis of the spectroscopic signature of 1-benzyl-1H-indole, a key heterocyclic scaffold in medicinal chemistry and materials science. We present an in-depth interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra. This document serves as a definitive reference for researchers, chemists, and quality control professionals, detailing not only the spectral data but also the underlying principles and experimental causality for unambiguous structural confirmation and purity assessment. The protocols herein are designed to be self-validating, ensuring reproducibility and scientific rigor.

Introduction: The Importance of Structural Verification

This compound is a derivative of indole where the nitrogen atom of the pyrrole ring is substituted with a benzyl group. The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Given its prevalence, the ability to unequivocally confirm its structure and purity is paramount for any research or development application.

Spectroscopic techniques like NMR and IR provide a non-destructive "fingerprint" of a molecule. Infrared (IR) spectroscopy probes the vibrational modes of functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of individual protons and carbon atoms. Together, they offer a multi-faceted and robust method for structural elucidation. This guide explains the characteristic spectral features of this compound, providing a benchmark for its identification.

Molecular Structure and Analytical Framework

To facilitate a clear discussion of the spectral data, the atoms of this compound are numbered as shown below. This numbering scheme will be used for all NMR peak assignments.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Our analytical workflow integrates these techniques to build a complete structural profile.

Caption: Workflow for the Spectroscopic Characterization of this compound.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is the initial, rapid step for functional group identification. The presence of a benzyl group and the N-substituted indole ring results in a characteristic IR spectrum. The most telling feature is the absence of a sharp N-H stretching band typically seen for unsubstituted indoles around 3400 cm⁻¹, directly confirming successful N-alkylation.[2]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Interpretation of Key IR Absorptions

The spectrum is dominated by absorptions from the aromatic rings and the benzylic methylene group.

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100–3000 | Aromatic C-H Stretch | Confirms the presence of sp² C-H bonds in both the indole and benzyl rings.[3] |

| 2950–2850 | Aliphatic C-H Stretch | Corresponds to the symmetric and asymmetric stretching of the benzylic -CH₂- group. |

| ~1610, 1495, 1455 | Aromatic C=C Ring Stretch | These multiple bands are characteristic of the skeletal vibrations of the fused indole and monosubstituted benzene rings.[2] |

| ~1350 | C-N Stretch | Aromatic amine C-N stretching vibration. |

| ~740 | C-H Out-of-Plane Bend | A strong band indicative of ortho-disubstitution on the indole's benzene ring and monosubstitution on the benzyl ring. |

| Absent ~3400 | N-H Stretch | The lack of a signal in this region is critical evidence that the indole nitrogen is substituted.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR provides the most detailed structural information, resolving every unique proton and carbon atom in the molecule. For this compound, the key is to correctly assign the signals from the indole core, the benzyl ring, and the crucial benzylic methylene bridge.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5–10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[4][5]

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Dissolution & Transfer: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a 5 mm NMR tube.[7]

-

Final Volume: The final sample height in the tube should be approximately 4 cm (0.55 mL) to ensure it is within the detection region of the instrument's coils.[7]

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm. Modern spectrometers often reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

¹H NMR Spectral Interpretation (400 MHz, CDCl₃)

The proton NMR spectrum logically divides into three regions: the downfield aromatic region, the isolated benzylic singlet, and the upfield aromatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~7.65 | d | 1H | H-4 | The most downfield proton of the indole ring, deshielded by the anisotropic effect of the fused benzene ring. |

| ~7.20-7.35 | m | 5H | Benzyl H | The five protons of the benzyl ring's phenyl group overlap, creating a complex multiplet in the typical aromatic region. |

| ~7.15 | d | 1H | H-7 | A proton on the indole's benzene ring, adjacent to the nitrogen-bearing ring. |

| ~7.11 | d | 1H | H-2 | The proton at the C-2 position is adjacent to the nitrogen atom and coupled to H-3, appearing as a doublet. It is deshielded by the adjacent nitrogen. |

| ~7.05-7.10 | m | 2H | H-5, H-6 | The remaining two protons on the indole's benzene ring, which often overlap and show complex splitting. |

| ~6.50 | d | 1H | H-3 | The proton at C-3 is coupled to H-2. It is significantly shielded compared to other aromatic protons due to the electron-donating nature of the pyrrole ring nitrogen. |

| ~5.30 | s | 2H | H-1' (-CH₂-) | A sharp singlet, characteristic of the two equivalent benzylic protons. Its chemical shift is downfield from typical alkanes due to the deshielding effect of the adjacent nitrogen atom and the aromatic indole ring. Its singlet nature confirms free rotation.[9] |

¹³C NMR Spectral Interpretation (100 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon skeleton, showing all 15 unique carbon atoms of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~137.5 | C-ipso | The quaternary carbon of the benzyl ring attached to the methylene group. |

| ~136.2 | C-7a | The bridgehead carbon of the indole ring bonded to nitrogen. |

| ~128.9 | C-m | The two meta carbons of the benzyl ring. |

| ~128.7 | C-2 | The C-2 carbon of the indole ring, adjacent to nitrogen. |

| ~127.8 | C-p | The para carbon of the benzyl ring. |

| ~127.0 | C-o | The two ortho carbons of the benzyl ring. |

| ~121.9 | C-6 | Aromatic CH carbon of the indole's benzene ring. |

| ~121.0 | C-4 | Aromatic CH carbon of the indole's benzene ring. |

| ~120.0 | C-5 | Aromatic CH carbon of the indole's benzene ring. |

| ~109.8 | C-7 | Aromatic CH carbon of the indole's benzene ring, shielded by proximity to the pyrrole fusion. |

| ~101.5 | C-3 | The C-3 carbon of the indole ring, significantly shielded by the strong electron-donating effect of the adjacent nitrogen atom. |

| ~50.2 | C-1' (-CH₂-) | The aliphatic carbon of the benzylic methylene group. Its shift around 50 ppm is characteristic for a carbon between N and a phenyl group.[9] |

(Note: Specific chemical shifts can vary slightly based on solvent, concentration, and instrument calibration. The data presented is a representative compilation from typical values for N-substituted indoles).[9][10]

Conclusion

The combination of IR, ¹H NMR, and ¹³C NMR spectroscopy provides an unambiguous and definitive characterization of this compound. The key identifying features are:

-

IR: The absence of an N-H stretch around 3400 cm⁻¹, coupled with characteristic aromatic and aliphatic C-H and C=C stretches.

-

¹H NMR: A characteristic singlet for the benzylic protons around 5.30 ppm and distinct signals for the protons on the indole and benzyl rings.

-

¹³C NMR: The presence of 15 unique carbon signals, including the key benzylic carbon at ~50.2 ppm and the shielded indole C-3 at ~101.5 ppm.

This guide provides the foundational data and interpretive logic for scientists to confidently identify this compound, ensuring the integrity and quality of their research and development endeavors.

References

- 1. rsisinternational.org [rsisinternational.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Indole [webbook.nist.gov]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. organomation.com [organomation.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 1-Benzyl-1H-indole-3-carbaldehyde: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 1-benzyl-1H-indole-3-carbaldehyde, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.

Introduction: The Significance of this compound-3-carbaldehyde

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at the 3-position is a common strategy for the synthesis of bioactive molecules. This compound-3-carbaldehyde serves as a versatile building block for the elaboration of more complex molecular architectures. The presence of the benzyl group at the N1-position enhances lipophilicity and can influence the biological activity of the final compounds. This aldehyde is a crucial precursor for the synthesis of compounds with potential applications as inhibitors of various enzymes and as anticancer agents.

Overall Synthetic Strategy

The synthesis of this compound-3-carbaldehyde is most efficiently achieved through a two-step process. The first step involves the N-benzylation of indole to protect the nitrogen and introduce the benzyl group. The second, and key, step is the formylation of the resulting this compound at the C3-position using the Vilsmeier-Haack reaction.[1] This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]

Figure 1: Overall synthetic workflow for this compound-3-carbaldehyde.

Part 1: Experimental Protocol - Step-by-Step Synthesis

This section provides a detailed, two-part experimental protocol for the synthesis of this compound-3-carbaldehyde.

Step 1: Synthesis of this compound

This procedure outlines the N-benzylation of indole to yield the intermediate, this compound.[4]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Indole | 117.15 | 11.7 g | 0.100 |

| Potassium Hydroxide (KOH) | 56.11 | 26.0 g | 0.399 |

| Benzyl Bromide | 171.04 | 34.2 g | 0.200 |

| Dimethyl Sulfoxide (DMSO) | - | 200 mL | - |

| Diethyl Ether | - | 300 mL | - |

| Water | - | As needed | - |

| Calcium Chloride (anhydrous) | - | As needed | - |

Procedure:

-

To a 500 mL Erlenmeyer flask equipped with a magnetic stirrer, add 200 mL of dimethyl sulfoxide (DMSO) and 26.0 g of potassium hydroxide (KOH).

-

Stir the mixture at room temperature for 5 minutes.

-

Add 11.7 g of indole to the mixture and continue stirring for 45 minutes.

-

Add 34.2 g of benzyl bromide to the reaction mixture. An exothermic reaction may be observed; if necessary, cool the flask with an ice-water bath.

-

Stir the mixture for an additional 45 minutes.

-

Dilute the reaction mixture with 200 mL of water.

-

Transfer the mixture to a separatory funnel and extract with three 100 mL portions of diethyl ether.

-

Wash the combined organic layers with three 50 mL portions of water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The excess benzyl bromide is removed by distillation at approximately 15 mm Hg.

-

The residue is then distilled under vacuum to yield this compound. The product should crystallize upon cooling. Recrystallization from ethanol can be performed for further purification.

Step 2: Synthesis of this compound-3-carbaldehyde via Vilsmeier-Haack Reaction

This procedure details the formylation of this compound at the 3-position.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 207.27 | 20.7 g | 0.100 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 17.0 mL (28.0 g) | 0.182 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Ice | - | As needed | - |

| Water | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

In a three-necked round-bottom flask fitted with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place 100 mL of N,N-dimethylformamide (DMF).

-

Cool the flask in an ice-salt bath.

-

Slowly add 17.0 mL of phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring. The temperature should be maintained below 10 °C. This in situ formation of the Vilsmeier reagent is exothermic.[3][5]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

-

Dissolve 20.7 g of this compound in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat it to 40-50 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This hydrolysis step converts the intermediate iminium salt to the aldehyde.[6]

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

The crude product can be purified by recrystallization from an ethanol-water mixture or by column chromatography on silica gel using a hexane-ethyl acetate eluent system.[7] The final product is typically a white to pale yellow solid.[8]

Part 2: Mechanistic Insights - The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic compounds.[9] The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). A subsequent rearrangement and elimination of a dichlorophosphate anion leads to the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][6]

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-benzylindole nucleus attacks the electrophilic carbon of the Vilsmeier reagent. This attack disrupts the aromaticity of the indole ring, forming a cationic intermediate. A subsequent deprotonation by a weak base (like DMF or the chloride ion) restores the aromaticity and yields an iminium salt intermediate.[3]

-

Hydrolysis: The final step involves the hydrolysis of the iminium salt during the aqueous workup. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the desired this compound-3-carbaldehyde is formed.[6]

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of this compound.

Part 3: Safety, Troubleshooting, and Characterization

Safety Precautions:

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic by inhalation and ingestion, and reacts violently with water.[10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13][14] An emergency shower and eyewash station should be readily accessible.[13]

-

N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood and wear appropriate PPE.

-

Benzyl bromide is a lachrymator and is corrosive. Handle with care in a fume hood.

Troubleshooting:

| Issue | Possible Cause | Suggested Solution |

| Low yield of this compound | Incomplete deprotonation of indole. | Ensure the KOH is finely crushed and the mixture is stirred efficiently. |

| Incomplete reaction with benzyl bromide. | Extend the reaction time or slightly increase the temperature. | |

| Low yield of the final product | Incomplete formation of the Vilsmeier reagent. | Ensure POCl₃ is added slowly at low temperature to anhydrous DMF. |

| Incomplete reaction of this compound. | Increase the reaction time or temperature for the formylation step. | |

| Product loss during workup. | Ensure complete precipitation before filtration and careful extraction. | |

| Formation of side products | Reaction temperature too high. | Maintain the recommended temperature ranges for each step. |

| Presence of moisture. | Use anhydrous solvents and reagents. |

Characterization Data:

The final product, this compound-3-carbaldehyde, can be characterized by various spectroscopic techniques.

-

Appearance: White to light yellow crystalline powder.[8]

-

Molecular Formula: C₁₆H₁₃NO[8]

-

Molecular Weight: 235.29 g/mol [8]

-

¹H NMR (400 MHz, CDCl₃) δ: 10.01 (s, 1H), 8.38 – 8.28 (m, 1H), 7.72 (s, 1H), 7.39 – 7.30 (m, 6H), 7.22 – 7.16 (m, 2H), 5.37 (s, 2H).[15]

-

¹³C NMR (101 MHz, CDCl₃) δ: 184.62, 138.43, 137.48, 135.30, 129.14, 128.41, 127.23, 125.53, 124.17, 123.09, 122.19, 118.53, 110.35, 50.95.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. This compound-3-carbaldehyde | CymitQuimica [cymitquimica.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. echemi.com [echemi.com]

- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. nj.gov [nj.gov]

- 14. fishersci.com [fishersci.com]

- 15. rsc.org [rsc.org]

Application Notes and Protocols for the Preparation of 1-Benzyl-1H-indole Carboxamide Derivatives in Medicinal Chemistry

Introduction: The Privileged Scaffold of 1-Benzyl-1H-indole Carboxamides

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the core of numerous biologically active compounds and approved drugs.[1][2] Its unique structure allows it to mimic peptide motifs and engage in various interactions with biological targets.[3] The strategic derivatization of the indole ring system is a pivotal approach in drug discovery, enabling the fine-tuning of pharmacological properties. Among the myriad of indole derivatives, the this compound carboxamide scaffold has garnered significant attention. The introduction of a benzyl group at the N-1 position and a carboxamide functionality at various positions on the indole core provides a versatile platform for creating libraries of compounds with diverse therapeutic potential.[4]

N-substituted indole derivatives, particularly those with a benzyl group, have demonstrated enhanced biological activities compared to their unsubstituted counterparts.[3] These derivatives have been explored for a wide range of pharmacological applications, including anticancer,[4][5][6] anti-inflammatory,[7][8][9] antimicrobial,[3] and neuroprotective activities.[10][11] The benzyl group can be readily substituted, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. This document provides a comprehensive guide to the synthesis and evaluation of this compound carboxamide derivatives for researchers in drug discovery and medicinal chemistry.

I. Synthetic Strategies and Protocols

The synthesis of this compound carboxamide derivatives can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The most common approaches involve either the N-benzylation of a pre-formed indole carboxamide or the construction of the carboxamide moiety on a 1-benzylindole core.

A general workflow for the preparation of these derivatives typically involves two key transformations: N-alkylation and amide bond formation. The order of these steps can be interchanged to accommodate different synthetic designs.

Figure 1: General synthetic workflows for this compound carboxamides.

Protocol 1: Synthesis of N,1-Dibenzyl-1H-indole-5-carboxamide

This protocol details a two-step synthesis starting from 1H-indole-5-carboxylic acid, proceeding through N-benzylation followed by amide coupling.

Step 1: Synthesis of this compound-5-carboxylic acid

This step involves the N-alkylation of the indole ring with benzyl chloride.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1H-Indole-5-carboxylic acid | ≥98% | Commercially Available |

| Benzyl chloride | ≥99% | Commercially Available |

| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially Available |

| Anhydrous Dimethylformamide (DMF) | ≥99.8% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deionized water | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous sodium sulfate (Na₂SO₄) | ||

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Reflux condenser | ||

| Separatory funnel | ||

| Rotary evaporator |

Procedure:

-

To a stirred suspension of cesium carbonate (2.0 equivalents) and 1H-indole-5-carboxylic acid (1.0 equivalent) in anhydrous DMF, add benzyl chloride (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]

-

Stir the reaction mixture at room temperature for 5-10 minutes.[2]

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into deionized water.

-

Acidify the aqueous mixture with 1N HCl to a pH of approximately 2-3 to precipitate the product.

-

Filter the precipitate, wash with deionized water, and dry under vacuum to obtain the crude this compound-5-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

Step 2: Synthesis of N,1-Dibenzyl-1H-indole-5-carboxamide

This step involves the amide coupling of the carboxylic acid intermediate with benzylamine using a coupling agent.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound-5-carboxylic acid | Synthesized in Step 1 | |

| Benzylamine | ≥99% | Commercially Available |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) | ≥98% | Commercially Available |

| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Commercially Available |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |

| Anhydrous Dichloromethane (DCM) | ≥99.8% | Commercially Available |

| 1N Hydrochloric acid (HCl) | ||

| Saturated sodium bicarbonate (NaHCO₃) solution | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous sodium sulfate (Na₂SO₄) | ||

| Round-bottom flask | ||

| Magnetic stirrer and stir bar | ||

| Separatory funnel | ||

| Rotary evaporator |

Procedure:

-

Dissolve this compound-5-carboxylic acid (1.0 equivalent), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.[12]

-

Add DIPEA (2.5 equivalents) to the mixture and stir at 0 °C (ice bath) for 10-15 minutes to activate the carboxylic acid.[12]

-

In a separate flask, dissolve benzylamine (1.1 equivalents) in a small amount of anhydrous DCM.

-

Add the benzylamine solution dropwise to the activated carboxylic acid mixture at 0 °C.[12]

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress using TLC.[12]

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure N,1-dibenzyl-1H-indole-5-carboxamide.[12]

Characterization:

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[2][7]

II. Medicinal Chemistry Applications and Biological Evaluation

This compound carboxamide derivatives have shown promise in several therapeutic areas, with anticancer and anti-inflammatory activities being the most prominently reported.[7][8][13] The modular nature of their synthesis allows for systematic modifications to explore structure-activity relationships (SAR) and optimize for potency and selectivity.

Key Pharmacophoric Features and SAR Insights:

Structure-activity relationship studies have revealed that the nature and position of substituents on both the indole ring and the benzyl group, as well as on the carboxamide nitrogen, can significantly influence biological activity.[14][15]

-

N-1 Benzyl Group: The presence of the benzyl group at the N-1 position is often crucial for enhanced activity. Substitutions on the phenyl ring of the benzyl group can modulate potency.[3]

-

Carboxamide Moiety: The carboxamide linker is a key hydrogen bonding motif. The substituent on the amide nitrogen (R' in the diagram below) is a critical point for diversification and can significantly impact target engagement and pharmacokinetic properties.[14]

-